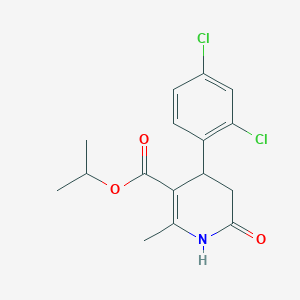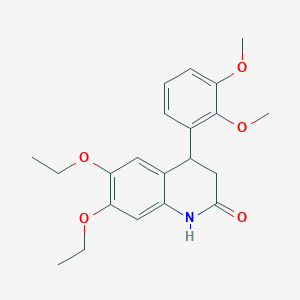
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DEDQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DEDQ belongs to the class of quinolinone compounds, which are known for their diverse pharmacological activities.
Applications De Recherche Scientifique
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have shown that 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but several studies have suggested that it acts through multiple pathways. One proposed mechanism is that 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone induces apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. Another proposed mechanism is that 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone inhibits cell proliferation by blocking the cell cycle at the G2/M phase. Additionally, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been found to modulate the expression of various genes involved in oxidative stress, inflammation, and cell signaling pathways.
Biochemical and Physiological Effects:
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Furthermore, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its diverse pharmacological activities, which make it a promising candidate for drug development. Additionally, 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one limitation of using 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone and its derivatives to identify more potent and selective compounds. Additionally, future studies could focus on understanding the molecular mechanisms underlying the pharmacological activities of 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone and its derivatives. Overall, the research on 4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has shown promising results and warrants further investigation for its potential therapeutic applications.
Propriétés
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-26-18-10-15-14(13-8-7-9-17(24-3)21(13)25-4)11-20(23)22-16(15)12-19(18)27-6-2/h7-10,12,14H,5-6,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGACWMADMISAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




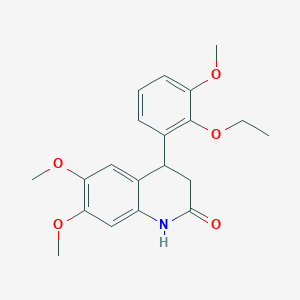

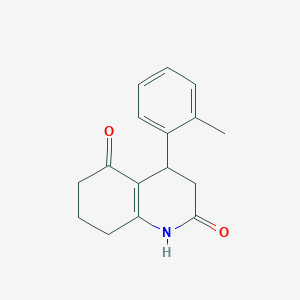
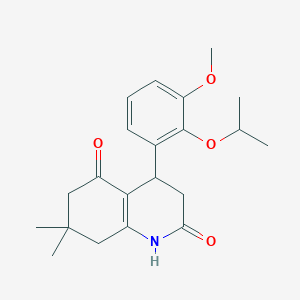

![4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263021.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)
